3-Methoxychinolin

Übersicht

Beschreibung

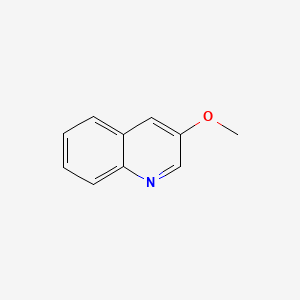

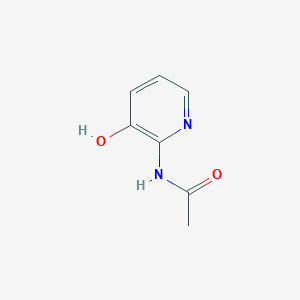

3-Methoxyquinoline is a heterocyclic compound with the molecular formula C10H9NO . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 3-Methoxyquinoline involves a reaction with copper (I) iodide in N,N-dimethyl-formamide for 16 hours under reflux conditions . This process is known as Ullmann Condensation . There are also other synthesis protocols reported in the literature for the construction of this scaffold .Molecular Structure Analysis

The molecular structure of 3-Methoxyquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 159.19 .Chemical Reactions Analysis

Quinoline and its derivatives, including 3-Methoxyquinoline, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

3-Methoxyquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 280.1±13.0 °C at 760 mmHg, and a flash point of 102.7±10.1 °C . It has a molar refractivity of 48.9±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Photovoltaik der dritten Generation

3-Methoxychinolin-Derivate wurden als vielversprechende Materialien für Anwendungen in der Photovoltaik der dritten Generation identifiziert. Sie zeichnen sich insbesondere durch ihre Absorptionsspektren und Energieniveaus aus, die für eine effiziente Umwandlung von Sonnenenergie entscheidend sind . Diese Verbindungen können in der Architektur und Konstruktion von Polymersolarzellen und Farbstoffsolarzellen (DSSCs) verwendet werden und bieten aufgrund ihrer hervorragenden mechanischen Eigenschaften und Kunststoffcharakteristika eine potenzielle Alternative zu herkömmlichen siliziumbasierten Photovoltaikmodulen .

Organische Leuchtdioden (OLEDs)

Im Bereich der Optoelektronik sind this compound-Derivate wertvoll für die Emissionsschicht von OLEDs. Ihre elektronischen Eigenschaften machen sie geeignet für die Herstellung von Geräten, die hochwertige Display-Technologien mit geringerem Stromverbrauch im Vergleich zu herkömmlichen LEDs bieten .

Biomedizinische Anwendungen

Chinolin-Derivate, einschließlich this compound, werden für verschiedene biomedizinische Anwendungen erforscht. Ihre strukturellen Eigenschaften ermöglichen die Entwicklung neuer Medikamente mit potenziellen antimalariellen, antitumoralen und antimikrobiellen Aktivitäten. Als Kernvorlage im Wirkstoffdesign spielt Chinolin eine entscheidende Rolle bei der Synthese vieler therapeutischer Wirkstoffe .

Organische Transistoren

Die elektronischen Eigenschaften von this compound machen es zu einem Kandidaten für die Verwendung in organischen Transistoren. Diese Transistoren können in flexibler Elektronik eingesetzt werden und haben den Vorteil, dass sie bei niedrigeren Temperaturen hergestellt werden können, was die Herstellungskosten senken kann .

Synthetische Chemie

This compound dient als Zwischenprodukt in der organischen Synthese. Seine Reaktivität und Stabilität werden genutzt, um komplexe Moleküle für verschiedene chemische Anwendungen zu erzeugen, einschließlich der Entwicklung neuer Materialien und Katalysatoren .

Photophysikforschung

Die photophysikalischen Eigenschaften von Chinolin-Derivaten werden aufgrund ihrer potenziellen Anwendungen in vollständig lösungsmittelverarbeiteten OLEDs untersucht. Die Forschung in diesem Bereich konzentriert sich auf das Verständnis der Wechselwirkung von Licht mit diesen Verbindungen, was für die Weiterentwicklung der OLED-Technologie von grundlegender Bedeutung ist .

Safety and Hazards

Zukünftige Richtungen

Quinoline and its derivatives, including 3-Methoxyquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 3-Methoxyquinoline research could focus on developing more efficient synthesis methods and exploring its potential biological and pharmaceutical activities .

Wirkmechanismus

Target of Action

Quinoline, the core structure of 3-methoxyquinoline, is known to interact with various biological targets, including bacterial gyrase and topoisomerase iv enzymes . These enzymes are crucial for bacterial DNA replication, making them a common target for antimicrobial drugs.

Mode of Action

Quinoline-based compounds are known to form a ternary complex with bacterial dna and gyrase or topoisomerase iv enzymes, thereby inhibiting bacterial dna supercoiling . This interaction disrupts the replication process, leading to the death of the bacteria.

Biochemical Pathways

Quinoline derivatives have been reported to interfere with various biological pathways, particularly those involved in bacterial dna synthesis . By inhibiting key enzymes in these pathways, quinoline derivatives can effectively halt the growth and proliferation of bacteria.

Pharmacokinetics

A related compound’s pharmacokinetic properties suggest that quinoline derivatives generally have high gastrointestinal absorption and are permeable to the blood-brain barrier . They are also known to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

Quinoline derivatives are known to exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various factors, including temperature, solvent conditions, and the presence of catalysts . These factors could potentially affect the compound’s stability and efficacy.

Eigenschaften

IUPAC Name |

3-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCRFDKOKZGTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341800 | |

| Record name | 3-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6931-17-5 | |

| Record name | 3-Methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the methoxy group at the 3-position influence the reactivity of quinoline in the context of C–H bond activation by rhodium catalysts?

A1: Research indicates that 3-methoxyquinoline behaves similarly to 3-methylquinoline when reacting with the rhodium(I) complex RhH{κ3-P,O,P-[xant(PiPr2)2]} []. Both substrates undergo selective C–H bond activation at the 2-position of the quinoline ring, forming the corresponding rhodium(I)-(2-quinolinyl) complex as the major product []. This suggests that both the methoxy and methyl groups at the 3-position direct the rhodium catalyst towards activation of the C–H bond at the 2-position, likely due to a combination of steric and electronic factors.

Q2: Are there alternative synthetic routes to 3-methoxyquinolines besides the rhodium-catalyzed C–H activation method?

A2: Yes, an alternative approach involves the cyclization of 1-isocyano-2-(2-lithio-2-methoxyethenyl)benzenes [, ]. This method provides a different route to constructing the quinoline core with the 3-methoxy substituent already in place.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)